Bis-PEG8-t-butyl ester

Beschreibung

BenchChem offers high-quality Bis-PEG8-t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-PEG8-t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H54O12 |

|---|---|

Molekulargewicht |

582.7 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3 |

InChI-Schlüssel |

SYTWTOOYKQLJLX-UHFFFAOYSA-N |

Kanonische SMILES |

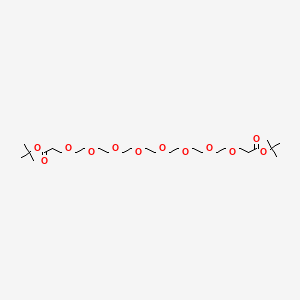

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Linear Homobifunctional Bis-PEG8-t-butyl ester

An In-depth Technical Guide to Bis-PEG8-t-butyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of two common "Bis-PEG8-t-butyl ester" derivatives: the linear homobifunctional linker and the branched heterobifunctional linker. These polyethylene (B3416737) glycol (PEG)-based molecules are pivotal in bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

This molecule consists of a linear polyethylene glycol chain with eight repeating ethylene (B1197577) glycol units, capped at both ends with t-butyl ester groups. It is a homobifunctional linker, meaning it has two identical reactive (or protectable) groups.

Chemical and Physical Properties

The fundamental properties of linear Bis-PEG8-t-butyl ester are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Synonyms | di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate |

| Molecular Formula | C28H54O12 |

| Molecular Weight | 582.72 g/mol |

| Appearance | Pale Yellow or Colorless Oily Liquid |

| Purity | ≥95% |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 587.6±45.0°C at 760 mmHg |

| Storage Conditions | Store at 2-8°C |

(Data compiled from BOC Sciences)[]

Branched NH-bis(PEG8-t-butyl ester)

This derivative features a central secondary amine, which serves as a branch point for two identical PEG8 arms. Each arm is terminated with a t-butyl ester group. This structure provides a single point for conjugation at the amine, with two protected carboxylic acids for subsequent reactions after deprotection.

Chemical and Physical Properties

The core properties of branched NH-bis(PEG8-t-butyl ester) are detailed below.

| Property | Value |

| Molecular Formula | C46H91NO20 |

| Molecular Weight | 978.2 - 978.22 g/mol |

| Purity | >96% - 98% |

| Appearance | Data not available (typically a viscous oil or solid) |

| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), and DMF |

| Storage Conditions | -20°C for long-term stability |

(Data compiled from Precise PEG and BroadPharm)[2][3]

Experimental Protocols

The utility of these linkers stems from the t-butyl ester protecting group, which is stable under many conditions but can be selectively removed to reveal a reactive carboxylic acid.

Deprotection of t-Butyl Esters

This protocol outlines the standard procedure for the acidic cleavage of the t-butyl ester groups to yield terminal carboxylic acids.

Materials:

-

Bis-PEG8-t-butyl ester conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the t-butyl ester-protected PEG conjugate in DCM.

-

Add TFA to the solution, typically at a concentration of 20-50% (v/v).[4]

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the product by centrifugation or filtration, wash with cold diethyl ether, and dry under a vacuum.[4]

Caption: A generalized workflow for the deprotection of t-butyl esters.

General Bioconjugation via Amide Coupling (Post-Deprotection)

Once deprotected, the resulting carboxylic acids can be activated and conjugated to amine-containing molecules (e.g., proteins, peptides, or other linkers) to form a stable amide bond.

Materials:

-

Deprotected PEG8-conjugate (with terminal carboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing biomolecule

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching Solution (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation: Dissolve the deprotected PEG conjugate in an anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming a reactive NHS ester. Allow the reaction to proceed for 1-2 hours at room temperature.[4]

-

Conjugation: Add the activated PEG-NHS ester solution to the amine-containing biomolecule in the reaction buffer. The molar ratio should be optimized based on the desired degree of labeling.[4]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

-

Quenching: Add the quenching solution to terminate the reaction by consuming any unreacted NHS ester.[4]

-

Purification: Purify the final conjugate using a suitable chromatography method to remove excess reagents and byproducts.[4]

Caption: A standard workflow for conjugating a biomolecule to the PEG linker.

Applications in Drug Development

PEG linkers are integral to modern drug development, offering a way to improve the physicochemical properties of therapeutic molecules.

PROTACs (Proteolysis Targeting Chimeras)

Bis-PEG8-t-butyl ester derivatives are frequently used as linkers in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker connects the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG8 chain are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4] The hydrophilicity of the PEG chain also enhances the solubility and cell permeability of the PROTAC molecule.[6]

Caption: The role of a PEG linker in the PROTAC-mediated degradation pathway.

References

An In-depth Technical Guide to the Structure Elucidation of Bis-PEG8-t-butyl Ester Derivatives

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structure, properties, and characterization of "Bis-PEG8-t-butyl ester" linkers. These molecules are crucial in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will cover the two primary forms of this linker: the homobifunctional Bis-PEG8-t-butyl ester and the branched NH-bis(PEG8-t-butyl ester).

Homobifunctional Bis-PEG8-t-butyl ester

The homobifunctional variant of Bis-PEG8-t-butyl ester is a linear polyethylene (B3416737) glycol (PEG) linker with eight repeating ethylene (B1197577) glycol units, capped at both ends with t-butyl ester groups.[1][] These t-butyl ester groups serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to allow for conjugation to other molecules.[3]

Data Presentation

The key physicochemical properties of homobifunctional Bis-PEG8-t-butyl ester are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Molecular Formula | C28H54O12 |

| Molecular Weight | 582.72 g/mol |

| Appearance | Pale Yellow or Colorless Oily Liquid |

| Purity | ≥95% |

| Solubility | Soluble in water, DMSO, DCM, DMF |

| Storage | Store at 2-8°C |

Structure Elucidation

The structural confirmation of homobifunctional Bis-PEG8-t-butyl ester relies on a combination of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around δ 1.44 ppm , corresponding to the 18 protons of the two t-butyl groups. The repeating methylene (B1212753) units of the PEG chain would appear as a complex multiplet in the region of δ 3.5-3.7 ppm . Methylene protons adjacent to the ester functionality are expected at approximately δ 2.47 ppm (triplet) and δ 3.65 ppm (triplet) .[4]

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the quaternary carbon of the t-butyl group at around δ 80 ppm and the methyl carbons of the t-butyl group at approximately δ 28 ppm . The PEG backbone carbons would resonate around δ 70 ppm .[5] The carbonyl carbon of the ester is expected around δ 171 ppm .

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[6] For Bis-PEG8-t-butyl ester, the expected m/z values would be approximately 583.37 for [M+H]⁺ and 605.35 for [M+Na]⁺.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

C-H stretching of the alkyl groups around 2850-2950 cm⁻¹ .[7]

-

C=O stretching of the ester group at approximately 1730 cm⁻¹ .

-

C-O-C stretching of the PEG ether linkages, which would be a strong, broad band in the region of 1100-1250 cm⁻¹ .[7]

Experimental Protocols

1.3.1. Representative Synthesis of Homobifunctional Bis-PEG8-t-butyl Ester

A general method for the synthesis involves the reaction of PEG8-diol with a t-butyl haloacetate under basic conditions.

-

Materials: PEG8-diol, potassium t-butoxide, t-butyl bromoacetate (B1195939), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve PEG8-diol in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C and add potassium t-butoxide portion-wise.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add t-butyl bromoacetate dropwise and allow the reaction to warm to room temperature.

-

Stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent like dichloromethane (B109758).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

1.3.2. Deprotection of t-butyl Ester Groups

The t-butyl ester groups can be removed to yield the corresponding dicarboxylic acid.[3]

-

Materials: Bis-PEG8-t-butyl ester, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve Bis-PEG8-t-butyl ester in DCM.

-

Add an excess of TFA to the solution.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure to obtain the dicarboxylic acid product.

-

Mandatory Visualizations

Caption: A simplified workflow for the synthesis of homobifunctional Bis-PEG8-t-butyl ester.

NH-bis(PEG8-t-butyl ester)

NH-bis(PEG8-t-butyl ester) is a bifunctional linker where two PEG8-t-butyl ester chains are attached to a central secondary amine.[8][9] This structure provides a central point for further chemical modification.

Data Presentation

The key physicochemical properties of NH-bis(PEG8-t-butyl ester) are summarized below.

| Property | Value |

| Molecular Formula | C46H91NO20 |

| Molecular Weight | 978.22 g/mol [10] |

| Purity | >96%[10] |

| Solubility | Soluble in Water, DMSO, DCM, DMF[9] |

| Storage | -20°C[9] |

Structure Elucidation

The characterization of NH-bis(PEG8-t-butyl ester) follows similar principles to its homobifunctional counterpart.

2.2.1. NMR Spectroscopy

-

¹H NMR: The spectrum would be expected to show a singlet for the 18 protons of the two t-butyl groups around δ 1.44 ppm . The extensive PEG methylene protons would form a large multiplet between δ 3.5-3.7 ppm . The protons on the carbons adjacent to the central nitrogen would likely appear as a distinct multiplet. The NH proton may be visible as a broad singlet, though its chemical shift can be variable and it may exchange with deuterated solvents.

-

¹³C NMR: The spectrum would show signals for the t-butyl groups and the PEG backbone similar to the homobifunctional version. The carbons bonded to the central nitrogen would have a characteristic chemical shift, distinguishing them from the rest of the PEG chain.

2.2.2. Mass Spectrometry

ESI-MS would be used to confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 979.6.

2.2.3. IR Spectroscopy

The IR spectrum would be very similar to the homobifunctional linker, dominated by C-H, C=O (ester), and C-O-C (ether) stretching vibrations. The N-H stretching vibration of the secondary amine might be observable around 3300-3500 cm⁻¹ , though it can sometimes be weak or broad.

Experimental Protocols

2.3.1. Representative Synthesis of NH-bis(PEG8-t-butyl ester)

A possible synthetic route could involve the reaction of a PEG8-monohalide or -monotosylate with ammonia, followed by reaction with a second equivalent of the PEG8 electrophile. A more controlled synthesis might involve reacting a protected amine with two equivalents of an activated PEG8-t-butyl ester derivative.

2.3.2. Application in Bioconjugation

The central amine can be used as a nucleophile for conjugation, or the t-butyl esters can be deprotected to reveal carboxylic acids for subsequent reactions.[8]

Mandatory Visualizations

Caption: A conceptual workflow for the use of a deprotected Bis-PEG8 linker in ADC synthesis.

Caption: A logical diagram illustrating the sequential synthesis of a PROTAC using a Bis-PEG8 linker.

References

- 1. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NH-bis(PEG8-t-butyl ester) | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis-PEG8-t-butyl Ester: A Homobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional polyethylene (B3416737) glycol (PEG) linker, Bis-PEG8-t-butyl ester. It is intended to be a valuable resource for professionals in the fields of drug discovery, bioconjugation, and pharmaceutical development, offering detailed information on its properties, synthesis, and applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

Bis-PEG8-t-butyl ester, systematically named di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate, is a discrete PEG (dPEG®) linker characterized by an eight-unit polyethylene glycol chain flanked by two tert-butyl ester functional groups.[1] This homobifunctional structure provides a defined, hydrophilic spacer that is instrumental in modern drug design. The tert-butyl ester groups serve as protecting groups for the terminal carboxylic acids, which, upon deprotection, become available for conjugation to amine-containing molecules such as antibodies, small molecule drugs, or E3 ligase ligands.[2]

The PEG8 chain enhances the aqueous solubility and stability of the resulting conjugate, which can be particularly advantageous when working with hydrophobic payloads.[3] Furthermore, the flexibility and length of the PEG spacer can optimize the spatial orientation of the conjugated moieties, facilitating critical interactions, for instance, in the formation of the ternary complex in PROTACs.[4]

Physicochemical Properties

The precise control over the molecular weight and structure of discrete PEG linkers like Bis-PEG8-t-butyl ester allows for reproducible manufacturing and consistent performance of the final bioconjugate.[5] While a universally recognized CAS number for this specific compound is not consistently reported across suppliers, its molecular structure and properties are well-defined.

Table 1: Physicochemical Properties of Bis-PEG8-t-butyl Ester

| Property | Value | Reference(s) |

| Systematic Name | di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate | [] |

| Molecular Formula | C28H54O12 | [] |

| Molecular Weight | 582.72 g/mol | [] |

| Appearance | Colorless to pale yellow oil or solid | [4] |

| Purity | Typically >95% | [4] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [2] |

| Storage | -20°C for long-term stability | [2] |

Synthesis and Characterization

Characterization: The successful synthesis and purity of Bis-PEG8-t-butyl ester should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the tert-butyl groups and the PEG backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

The utility of Bis-PEG8-t-butyl ester in drug development stems from its ability to be deprotected to reveal two reactive carboxylic acid functionalities. These can then be conjugated to amine-containing molecules in a controlled manner.

Deprotection of tert-Butyl Ester Groups

The tert-butyl ester groups are readily cleaved under acidic conditions to yield the corresponding di-carboxylic acid (Bis-PEG8-diacid). Trifluoroacetic acid (TFA) is commonly used for this purpose.[7]

Materials:

-

Bis-PEG8-t-butyl ester

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water) for sensitive substrates

Procedure:

-

Dissolution: Dissolve the Bis-PEG8-t-butyl ester conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-50 mg/mL.[8]

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA to the solution. A common condition is a 1:1 (v/v) mixture of DCM and TFA.[8][9] For sensitive substrates, a cleavage cocktail of TFA:TIS:water (95:2.5:2.5 by volume) can be used to trap the reactive tert-butyl cation that is formed.[8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.[4][9]

-

Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or HPLC.[4]

-

Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Precipitation: Dissolve the residue in a minimal amount of DCM and add it dropwise to a large volume of cold diethyl ether to precipitate the deprotected product.[4]

-

Isolation and Purification: Collect the precipitate by filtration or centrifugation. Wash the product with cold diethyl ether to remove residual TFA and scavengers. Dry the final product under vacuum.[4]

Conjugation to Amine-Containing Molecules (e.g., Antibodies)

The resulting Bis-PEG8-diacid can be conjugated to primary amines using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10] A two-step sequential conjugation is often employed to prevent self-conjugation and polymerization.[10]

Materials:

-

Bis-PEG8-diacid

-

Amine-containing molecule 1 (e.g., a cytotoxic drug)

-

Amine-containing molecule 2 (e.g., a monoclonal antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0[11]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5[10]

-

Quenching Buffer: 1 M Tris-HCl or glycine (B1666218) solution, pH 8.0-8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC), preparative HPLC)

Procedure:

Step 1: Mono-conjugation of Bis-PEG8-diacid to Molecule 1

-

Activation: Dissolve Bis-PEG8-diacid in anhydrous DMF or DMSO. To favor mono-activation, use a molar excess of the linker to the activating agents. Add 1.2-1.5 equivalents of EDC and NHS relative to one of the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.[10]

-

Conjugation: Add the amine-containing molecule 1 to the activated linker solution. Use a slight molar excess of the activated linker to molecule 1. Adjust the pH to 7.2-8.5 with a suitable non-amine base if necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10]

-

Purification: Purify the mono-conjugated product (Molecule 1-PEG8-acid) using preparative HPLC to separate it from unreacted starting materials and the di-conjugated product.[12]

Step 2: Conjugation of Mono-conjugated Intermediate to Molecule 2 (Antibody)

-

Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the Coupling Buffer (amine-free). Determine the precise antibody concentration.[12]

-

Activation: Dissolve the purified Molecule 1-PEG8-acid intermediate in an appropriate buffer (e.g., 0.1 M MES, pH 6.0). Add a molar excess of EDC and Sulfo-NHS (e.g., 5-10 fold molar excess over the intermediate) to activate the remaining carboxylic acid group. Incubate for 15-30 minutes at room temperature.[12]

-

Conjugation: Add the activated drug-linker solution to the antibody solution with gentle mixing. The final concentration of any organic co-solvent should be kept low (ideally <10% v/v) to maintain antibody stability. Incubate for 2 hours at room temperature or overnight at 4°C.[12]

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[12]

-

Purification: Purify the final Antibody-Drug Conjugate (ADC) using size-exclusion chromatography to remove unreacted drug-linker and other byproducts.[12]

Applications in Drug Development

Bis-PEG8-t-butyl ester is a versatile tool in the development of advanced therapeutics, primarily in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC design, the linker plays a crucial role in the stability, solubility, and efficacy of the therapeutic.[] The hydrophilic PEG8 spacer of this linker can help to mitigate the aggregation often caused by hydrophobic drug payloads, potentially allowing for a higher drug-to-antibody ratio (DAR).[3] After deprotection, the resulting di-acid can be used to conjugate a cytotoxic drug to a monoclonal antibody, creating a targeted delivery system for cancer therapy.[5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and flexibility of the PEG8 chain can be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4]

Visualizations

The following diagrams illustrate the key experimental workflows and conceptual relationships described in this guide.

Caption: A simplified workflow for the synthesis and subsequent deprotection of Bis-PEG8-t-butyl ester.

Caption: A general experimental workflow for the synthesis of an Antibody-Drug Conjugate using Bis-PEG8-diacid.

Caption: A conceptual diagram illustrating the intracellular pathway of an ADC leading to payload release.

References

- 1. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]

- 2. NH-bis(PEG8-t-butyl ester) | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Bis-PEG8-t-butyl Ester Derivatives

This technical guide provides an in-depth overview of "Bis-PEG8-t-butyl ester," a designation that can refer to two distinct polyethylene (B3416737) glycol (PEG) linker molecules. Both are valuable tools in bioconjugation and drug development, primarily utilized as spacers to connect molecules of interest. This document delineates their chemical and physical properties, provides generalized experimental protocols for their use, and illustrates their application in relevant biological pathways and experimental workflows.

Molecular Identification and Properties

The term "Bis-PEG8-t-butyl ester" can describe either a linear, homobifunctional linker or a branched, bifunctional linker with a central amine. It is crucial for researchers to identify the specific structure they are working with, as their molecular weights and functionalities differ significantly.

-

Homobifunctional Bis-PEG8-t-butyl ester: This molecule consists of a PEG8 chain with t-butyl ester groups at both termini.

-

NH-bis(PEG8-t-butyl ester): This is a branched molecule where two PEG8-t-butyl ester arms are attached to a central secondary amine.[1]

The table below summarizes the key quantitative data for both molecules.

| Property | Homobifunctional Bis-PEG8-t-butyl ester | NH-bis(PEG8-t-butyl ester) |

| Molecular Weight | 582.72 g/mol [] | 978.22 g/mol [1][3] |

| Molecular Formula | C28H54O12[] | C46H91NO20[1][3] |

| Appearance | Pale Yellow or Colorless Oily Liquid[] | Not specified |

| Purity | ≥95%[] | >96%[3] or 98%[1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF[1] | Soluble in Water, DMSO, DCM, DMF[1] |

| Storage | 2-8°C[] | -20°C[1] |

Experimental Protocols

The t-butyl ester groups on these linkers serve as protecting groups for carboxylic acids. Their removal is a critical step before subsequent conjugation reactions. The following are generalized protocols for deprotection and subsequent conjugation.

2.1. Deprotection of t-butyl Ester Groups

This protocol describes the removal of the t-butyl ester protecting groups to reveal terminal carboxylic acids, a procedure typically performed under acidic conditions.

Materials:

-

Bis-PEG8-t-butyl ester conjugate

-

Trifluoroacetic acid (TFA)[4]

-

Dichloromethane (DCM)[4]

-

Cold diethyl ether[4]

Procedure:

-

Dissolve the Bis-PEG8-t-butyl ester conjugate in DCM.

-

Add TFA to the solution, typically at a concentration of 20-50% (v/v).[4]

-

Stir the reaction mixture at room temperature for 1-4 hours.[4]

-

Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.[4]

-

Collect the product by centrifugation or filtration.

-

Wash the product with cold diethyl ether and dry under a vacuum.[4]

2.2. General Bioconjugation Protocol (Post-Deprotection)

Following deprotection, the newly exposed carboxylic acid groups can be activated and conjugated to amine-containing biomolecules, such as proteins or peptides.

Materials:

-

Deprotected PEG8-diacid

-

N-hydroxysuccinimide (NHS)[4]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

-

Amine-containing biomolecule (e.g., antibody)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[4]

-

Quenching solution (e.g., Tris or glycine (B1666218) solution)[4]

-

Purification system (e.g., size-exclusion chromatography)[4]

Procedure:

-

Activation: Dissolve the deprotected PEG8-diacid in the anhydrous solvent. Add EDC and NHS to activate the carboxylic acids, forming NHS esters. Stir for 1-2 hours at room temperature.[4]

-

Conjugation: Add the activated PEG8-NHS ester solution to the biomolecule in the reaction buffer. The molar ratio will depend on the desired degree of labeling.[4]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.[4]

-

Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[4]

Visualizations

3.1. Experimental Workflow: Deprotection and Conjugation

The following diagram illustrates the general workflow for using a Bis-PEG8-t-butyl ester linker in a bioconjugation application.

3.2. Application in PROTACs

PEG linkers are integral to the structure of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker connects the target-binding ligand and the E3 ligase ligand.

References

An In-depth Technical Guide on the Solubility of Bis-PEG8-t-butyl ester in Organic Solvents

This technical guide provides a detailed overview of the solubility characteristics of Bis-PEG8-t-butyl ester, a homobifunctional PEG linker. The information presented is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Compound Information

Bis-PEG8-t-butyl ester is a polyethylene (B3416737) glycol (PEG) derivative containing eight PEG units and terminated with t-butyl ester groups at both ends. These t-butyl esters serve as protecting groups for carboxylic acids. The PEG spacer enhances the hydrophilic properties of molecules it is conjugated to. A closely related compound, NH-bis(PEG8-t-butyl ester), which features a secondary amine linking the two PEG chains, provides specific solubility data that is highly relevant.[1]

Solubility Profile

The solubility of PEG derivatives is influenced by the chain length, the nature of the end groups, and the overall molecular weight. Generally, PEGs are known for their solubility in a range of aqueous and organic solvents.[2][3] The presence of the hydrophobic t-butyl ester groups in Bis-PEG8-t-butyl ester can influence its solubility profile compared to unmodified PEGs.

Based on data for the closely related NH-bis(PEG8-t-butyl ester), the solubility in common organic solvents is summarized below.[1]

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

This information is consistent with the general solubility of PEG compounds, which are typically soluble in water, chloroform, methylene (B1212753) chloride, DMF, and DMSO, and have lower solubility in alcohols and toluene.[2]

Experimental Protocols

While a specific, detailed experimental protocol for determining the solubility of Bis-PEG8-t-butyl ester was not found in the public domain, a general methodology for assessing the solubility of a new chemical entity is provided below. This protocol outlines a standard laboratory procedure for qualitative and semi-quantitative solubility assessment.

Objective: To determine the approximate solubility of Bis-PEG8-t-butyl ester in a panel of organic solvents.

Materials:

-

Bis-PEG8-t-butyl ester

-

A panel of organic solvents (e.g., Dichloromethane, Dimethyl Sulfoxide, Dimethylformamide, Ethanol, Methanol, Toluene, Acetone, Acetonitrile)

-

Vials with caps (B75204) (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each test solvent into separate, labeled vials.

-

Initial Compound Addition: Weigh a specific amount of Bis-PEG8-t-butyl ester (e.g., 1 mg) and add it to each vial containing the test solvents.

-

Mixing: Cap the vials securely and vortex each sample for 30-60 seconds to facilitate dissolution. Visual inspection for undissolved solid should be performed.

-

Sonication/Stirring (Optional): If the compound does not readily dissolve, the vials can be placed in a sonicator bath for 5-10 minutes or stirred using a magnetic stir bar for an extended period (e.g., 1 hour) at a controlled temperature.

-

Incremental Addition for Semi-Quantitative Analysis: If the initial amount dissolves completely, add incremental amounts of the compound (e.g., 1 mg at a time) to the same vial, repeating the mixing step after each addition. Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).

-

Equilibration: Allow the saturated solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature to ensure that the maximum amount of solute has dissolved.

-

Observation and Classification: After equilibration, visually inspect each vial. The solubility can be classified as:

-

Very Soluble: If a large amount of compound dissolves (e.g., >100 mg/mL).

-

Freely Soluble: (e.g., 10-100 mg/mL).

-

Soluble: (e.g., 1-10 mg/mL).

-

Sparingly Soluble: (e.g., 0.1-1 mg/mL).

-

Slightly Soluble: (e.g., 0.01-0.1 mg/mL).

-

Practically Insoluble or Insoluble: (e.g., <0.01 mg/mL).

-

-

Data Recording: Record the approximate solubility in terms of mg/mL for each solvent tested.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like Bis-PEG8-t-butyl ester.

Caption: Workflow for Solubility Assessment.

References

A Technical Guide to the Aqueous Solubility of Bis-PEG8-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Bis-PEG8-t-butyl ester, a homobifunctional crosslinker integral to bioconjugation and drug delivery systems. The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains significantly influences the molecule's solubility, a critical factor in the design and formulation of novel therapeutics and research agents. This document outlines its physicochemical properties, qualitative solubility, and provides a representative experimental protocol for quantitative determination.

Core Physicochemical Properties

Bis-PEG8-t-butyl ester is a bifunctional PEG linker characterized by two t-butyl ester groups.[1][] The presence of the eight-unit polyethylene glycol (PEG8) chains is the primary determinant of its interaction with aqueous media.[1] The repeating ether units in the PEG chains can form hydrogen bonds with water molecules, which generally imparts hydrophilicity and enhances aqueous solubility.[3][4] Conversely, the t-butyl ester groups contribute a degree of lipophilicity to the molecule.[3][5] The overall solubility is a balance between the hydrophilic nature of the PEG spacers and the more hydrophobic character of the end groups.[3]

Aqueous Solubility Profile

Qualitative Solubility Data

| Property | Value | Source(s) |

| Molecular Formula | C₄₆H₉₁NO₂₀ | [1][9] |

| Molecular Weight | 978.2 g/mol | [1] |

| Solubility in Water | Soluble | [1][6][10] |

| Other Solvents | Soluble in DMSO, DCM, DMF | [1][6][10] |

Note: The designation "soluble" is qualitative. Empirical determination is recommended for specific buffer systems and concentrations.

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed, representative protocol for determining the aqueous solubility of a compound like Bis-PEG8-t-butyl ester using the widely accepted shake-flask method.[11][12]

Objective: To determine the thermodynamic solubility of Bis-PEG8-t-butyl ester in an aqueous buffer.

Materials:

-

Bis-PEG8-t-butyl ester

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, LC-MS)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Bis-PEG8-t-butyl ester in a suitable organic solvent where it is highly soluble (e.g., DMSO).

-

From the stock solution, prepare a series of standard solutions of known concentrations in the chosen aqueous buffer. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of Bis-PEG8-t-butyl ester to a known volume of the aqueous buffer in a sealed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.

-

Prepare several replicate samples to ensure accuracy.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let undissolved solid settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

-

Centrifuging the vials at high speed and collecting the supernatant.

-

Filtering the solution through a low-binding 0.22 µm syringe filter.

-

-

-

Quantification:

-

Dilute the clear, saturated supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of Bis-PEG8-t-butyl ester in the diluted supernatant by interpolating its analytical signal on the calibration curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Visualizations

Logical Workflow for Solubility Assessment

Caption: A logical workflow for assessing the aqueous solubility of a PEGylated compound.

Structural Contribution to Solubility

References

- 1. NH-bis(PEG8-t-butyl ester) | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Acid-PEG8-t-butyl ester | BroadPharm [broadpharm.com]

- 7. Mesylate-PEG-t-butyl ester, MW 2,000 | BroadPharm [broadpharm.com]

- 8. medkoo.com [medkoo.com]

- 9. precisepeg.com [precisepeg.com]

- 10. N-bis(Azido-PEG8)-N-(PEG8-t-butyl ester) | BroadPharm [broadpharm.com]

- 11. scispace.com [scispace.com]

- 12. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bis-PEG8-t-butyl Ester: Mechanism of Action and Application as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone due to their ability to impart favorable physicochemical properties. This technical guide provides an in-depth exploration of Bis-PEG8-t-butyl ester, a homobifunctional PEG linker, detailing its mechanism of action, applications, and the methodologies for its use.

Bis-PEG8-t-butyl ester is characterized by a central chain of eight ethylene (B1197577) glycol units, flanked at each terminus by a carboxylic acid group protected as a t-butyl ester. This structure provides a defined, hydrophilic spacer that can be used to connect two molecular entities. The t-butyl ester protecting groups are stable under a wide range of conditions but can be selectively removed under acidic conditions, revealing the carboxylic acids for subsequent conjugation.

Core Principles of the Bis-PEG8-t-butyl Ester Linker

The utility of Bis-PEG8-t-butyl ester as a linker is rooted in two key features: the physicochemical contributions of the PEG8 spacer and the chemical reactivity of the terminal t-butyl esters.

The Role of the PEG8 Spacer

The polyethylene glycol chain is the backbone of the linker and is responsible for many of its beneficial properties in bioconjugation:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG8 chain significantly increases the overall water solubility of the ADC, mitigating the risk of aggregation, which is a major challenge in manufacturing and can be a source of immunogenicity.[1]

-

Improved Pharmacokinetics: The PEG8 spacer creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This "stealth" effect reduces renal clearance and shields the conjugate from enzymatic degradation, leading to a longer plasma half-life and increased tumor accumulation.[1][2] Studies have shown that increasing the PEG linker length up to eight units can decrease systemic clearance and increase drug exposure.[2]

-

Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the payload or the antibody, thereby reducing the risk of an immune response against the conjugate.[2]

The Mechanism of the t-butyl Ester Functional Groups

The terminal t-butyl esters are protecting groups for the carboxylic acid functionalities. Their mechanism of action as part of the linker involves a deprotection step that is critical for the subsequent conjugation of other molecules.

The deprotection is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid. The t-butyl cation is then neutralized, often by deprotonation to form the volatile gas isobutylene.[3][4] This irreversible decomposition of the protecting group helps to drive the reaction to completion.[5]

This deprotection step transforms the inert Bis-PEG8-t-butyl ester into a reactive Bis-PEG8-diacid, which can then be activated for conjugation to amine-containing molecules, such as lysine (B10760008) residues on an antibody or an amine-functionalized payload, through the formation of stable amide bonds.[1]

Data Presentation: The Impact of PEG Linkers on ADC Performance

The inclusion and length of a PEG linker significantly impact the performance of an ADC. The following tables summarize quantitative data from preclinical studies on ADCs with varying PEG linker lengths. While this data is not exclusively for Bis-PEG8-t-butyl ester, it provides a strong indication of the expected performance enhancements conferred by a PEG8 spacer.

| ADC Construct | PEG Linker Length | Cell Line | IC50 (nM) | Reference |

| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | 0.8 | [6] |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | 3.6 | [7] |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | 18.0 | [7] |

| ADC with PEG8 drug-linker | 8 PEG units | L540cy | - | [6] |

| ADC with PEG12 drug-linker | 12 PEG units | L540cy | - | [6] |

| ADC with PEG24 drug-linker | 24 PEG units | L540cy | - | [6] |

| Note: A decrease in IC50 indicates an increase in cytotoxicity. The data suggests that while longer PEG chains can sometimes lead to a slight decrease in in vitro potency, they are still highly effective. |

| ADC Construct | PEG Linker Length | Plasma Half-life (hours) | In Vivo Tumor Growth Inhibition | Reference |

| ZHER2-SMCC-MMAE | No PEG | ~2.5 | Moderate | [7] |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | ~6.25 | Good | [7] |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | ~28 | Excellent | [7] |

| ADC with PEG8 linker | 8 PEG units | - | Improved efficacy noted | [8] |

| Note: The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation. |

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to Homobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are pivotal tools in the fields of bioconjugation, drug delivery, and materials science. Characterized by a central hydrophilic PEG core flanked by two identical reactive functional groups, these linkers offer a versatile platform for the covalent crosslinking of biomolecules, the formation of complex macromolecular structures, and the functionalization of surfaces. The inherent properties of the PEG spacer, including enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics, make these linkers particularly advantageous in therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of homobifunctional PEG linkers, including their core structure, a comparative analysis of common reactive groups, quantitative data, detailed experimental protocols for key applications, and visual diagrams of relevant workflows and pathways.

Core Concepts: Structure and Functionality

A homobifunctional PEG linker is a molecule with the general structure X-PEG-X , where "X" represents an identical reactive functional group at each terminus of the polyethylene glycol (PEG) chain. This symmetrical design makes them ideal for applications requiring the crosslinking of identical molecules or for single-step conjugation reactions. The PEG component serves as a flexible, hydrophilic spacer that can be of varying lengths, which is crucial for dictating the distance between the conjugated molecules.

The primary function of these linkers is to covalently connect two molecules that possess the same functional group. This can be instrumental in studying protein-protein interactions, stabilizing protein complexes, creating therapeutic protein dimers, and forming hydrogel networks.

Visualizing the Core Structure

Caption: General structure of a homobifunctional PEG linker.

Quantitative Data Summary

The selection of an appropriate homobifunctional PEG linker is contingent on the desired spacer length, molecular weight, and the specific reactivity of the terminal groups. The following tables summarize the properties of commonly used homobifunctional PEG linkers.

Table 1: Common Homobifunctional PEG Linkers and Their Properties

| Reactive Group | Target Functional Group | Common Linker Name | Molecular Weight (Da) | PEG Units (n) |

| NHS Ester | Primary Amine (-NH₂) | NHS-PEG-NHS | 200 - 20,000+ | 4 - 450+ |

| Maleimide | Sulfhydryl (-SH) | MAL-PEG-MAL | 200 - 20,000+ | 4 - 450+ |

| Carboxylic Acid | Primary Amine (-NH₂) (with EDC/NHS) | HOOC-PEG-COOH | 200 - 20,000+ | 4 - 450+ |

| Amine | Carboxylic Acid (-COOH) (with EDC/NHS) | H₂N-PEG-NH₂ | 200 - 20,000+ | 4 - 450+ |

| Acrylate | Thiol (-SH), Polymerization | Acrylate-PEG-Acrylate | 200 - 20,000+ | 4 - 450+ |

| Alkyne | Azide (-N₃) (CuAAC Click Chemistry) | Alkyne-PEG-Alkyne | 200 - 5,000+ | 4 - 110+ |

Table 2: Comparison of Common Reactive Groups

| Reactive Group | Reaction pH | Reaction Speed | Stability of Linkage | Key Advantages | Key Disadvantages |

| NHS Ester | 7.2 - 8.5 | Fast | Stable Amide Bond | High reactivity with abundant primary amines. | Susceptible to hydrolysis in aqueous solutions. |

| Maleimide | 6.5 - 7.5 | Very Fast | Stable Thioether Bond | Highly specific for less abundant sulfhydryl groups, allowing for more controlled conjugation. | Can undergo hydrolysis at higher pH; potential for off-target reactions with other nucleophiles. |

| Carboxylic Acid | 4.5 - 7.2 (activation), 7.2-8.0 (coupling) | Slower (two-step) | Stable Amide Bond | Stable starting material; allows for controlled activation. | Requires activation with EDC/NHS, adding a step to the protocol. |

| Acrylate | 7.0 - 8.5 | Fast | Stable Thioether Bond | Useful for Michael addition reactions and polymerization for hydrogel formation. | Can be less specific than maleimides. |

Experimental Protocols

The following are detailed methodologies for key applications of homobifunctional PEG linkers.

Protein Crosslinking for Interaction Studies

This protocol describes the use of an NHS-ester homobifunctional PEG linker to crosslink interacting proteins for identification by mass spectrometry.

Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).

-

Materials :

-

Protein of interest (1-10 mg/mL)

-

NHS-PEGn-NHS linker (e.g., NHS-PEG4-NHS)

-

Amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Desalting column

-

-

Procedure :

-

Protein Preparation : Dissolve the protein(s) to be crosslinked in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

Crosslinker Preparation : Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

Crosslinking Reaction : Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification and Analysis : Remove excess crosslinker using a desalting column. Analyze the crosslinked products by SDS-PAGE and mass spectrometry.

-

Antibody-Drug Conjugate (ADC) Synthesis

While heterobifunctional linkers are more common for ADC synthesis, homobifunctional linkers can be employed in a one-pot method.

Caption: Workflow for ADC Synthesis with a Homobifunctional Linker.

-

Materials :

-

Monoclonal antibody (mAb) in PBS, pH 7.2-7.4

-

Homobifunctional NHS-PEG-NHS linker

-

Amine-containing drug

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

-

Procedure :

-

Antibody Preparation : Dialyze the mAb into a phosphate buffer (pH 7.2-7.5) to remove any amine-containing buffers. Adjust the antibody concentration to 5-10 mg/mL.

-

Linker-Drug Preparation : Dissolve the homobifunctional NHS-PEG-NHS linker and the amine-containing drug in DMSO at a 1:1 molar ratio to form the linker-drug complex.

-

Conjugation Reaction : Add a 5- to 10-fold molar excess of the linker-drug solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

-

Incubation : Incubate the reaction for 1-2 hours at room temperature.

-

Quenching : Add quenching buffer to terminate the reaction.

-

Purification : Purify the ADC using an SEC column to remove unconjugated drug, linker, and antibody.

-

Hydrogel Formation

Homobifunctional PEG acrylates are commonly used to form hydrogels via photopolymerization.

An In-depth Technical Guide to PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein of interest (POI).[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[3] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.[4]

While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is a critical and active component that significantly influences the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[2]

The Signaling Pathway of PROTAC-Mediated Degradation

The efficacy of a PROTAC hinges on its ability to successfully co-opt the cellular ubiquitin-proteasome system. This multi-step enzymatic cascade ultimately leads to the degradation of the target protein.

Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway.

The Critical Role of the PROTAC Linker

The linker is not merely a passive spacer but an active contributor to the biological activity of a PROTAC. Its design and properties influence several key aspects of PROTAC function:

-

Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[2]

-

Physicochemical Properties: The linker significantly impacts the drug-like properties of the PROTAC. The incorporation of polar groups like polyethylene (B3416737) glycol (PEG) can improve solubility, while more lipophilic alkyl chains can enhance cell permeability.[2]

-

Pharmacokinetics (PK): The linker's structure affects the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC. Linker modifications can be used to improve metabolic stability and in vivo half-life.[5][6]

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition.

Flexible Linkers

These are the most commonly used linkers in early-stage PROTAC development due to their synthetic accessibility.

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths that offer a high degree of conformational flexibility.[7]

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers enhance the hydrophilicity and aqueous solubility of PROTACs.[7]

Rigid Linkers

Rigid linkers incorporate cyclic moieties to reduce conformational flexibility.

-

Cycloalkanes and Heterocycles: Structures like piperazine (B1678402) and piperidine (B6355638) can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can improve metabolic stability.[7]

-

Alkynes and Triazoles: Often incorporated via "click chemistry," these groups provide a metabolically stable and rigid connection.[7]

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker length, composition, and attachment point on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Impact of Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |

| ERα | VHL | PEG | 9 | >1000 | <20 | [8] |

| ERα | VHL | PEG | 12 | ~100 | >80 | [8] |

| ERα | VHL | PEG | 16 | ~10 | >90 | [8] |

| ERα | VHL | PEG | 19 | ~100 | >80 | [8] |

| ERα | VHL | PEG | 21 | >1000 | <20 | [8] |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [9][10] |

| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | >90 | [9][10] |

| BRD4 | CRBN | PEG | 0 PEG units | <500 | >80 | [7] |

| BRD4 | CRBN | PEG | 1-2 PEG units | >5000 | <50 | [7] |

| BRD4 | CRBN | PEG | 4-5 PEG units | <500 | >80 | [7] |

Table 2: Impact of Linker Composition on PROTAC Pharmacokinetic Parameters

| PROTAC | Target Protein | Linker Composition | In Vitro Half-life (min, Human Liver Microsomes) | Oral Bioavailability (%) (in vivo model) | Reference(s) |

| IRAK4 Degrader | IRAK4 | Flexible | < 1 | Not Reported | [5] |

| IRAK4 Degrader | IRAK4 | Rigid | 180 | Not Reported | [5] |

| BTK Degrader | BTK | Flexible | < 5 | Not Reported | [5] |

| BTK Degrader | BTK | Rigid | > 145 | Not Reported | [5] |

| ARV-110 | Androgen Receptor | Rigid (piperidine) | Not Reported | ~30 (Mouse) | [11] |

| ARV-471 | Estrogen Receptor | Rigid (piperazine) | Not Reported | >50 (Rat) | [11] |

Table 3: Impact of Linker Attachment Point on PROTAC Efficacy

| Target Protein | E3 Ligase | Warhead | E3 Ligand Attachment Point | DC50 (nM) | Dmax (%) | Reference(s) |

| SMARCA2 | VHL | SMARCA2 Ligand | Phenolic Hydroxyl | 140 | ~60 | |

| SMARCA2 | VHL | SMARCA2 Ligand | Benzylic Position | 1.8 | >90 | |

| p38α | VHL | p38 Ligand | Site A | Selective for p38α | >80 | |

| p38δ | VHL | p38 Ligand | Site B | Selective for p38δ | >80 | |

| IKZF1 | CRBN | Thalidomide | Position 4 of Phthalimide | ~1 | >90 | [12] |

| IKZF1 | CRBN | Thalidomide | Position 5 of Phthalimide | >10 | <50 | [12] |

Experimental Protocols

Robust and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed protocols for key experiments.

PROTAC Design and Evaluation Workflow

A systematic approach is necessary to efficiently design and validate effective PROTACs. This workflow outlines the key stages from initial design to in-depth characterization.

Caption: A typical experimental workflow for PROTAC design and evaluation.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This is the standard assay to quantify the reduction in target protein levels following PROTAC treatment.[13][14]

1. Materials and Reagents

-

Cell line expressing the protein of interest

-

Complete cell culture medium

-

PROTAC compound (stock solution in DMSO)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

2. Procedure

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]

-

Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[10]

-

Treat cells with the varying concentrations of the PROTAC and a vehicle-only control for a predetermined time (e.g., 24 hours).[10]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.[13]

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[13]

-

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.[13]

-

Determine the protein concentration of the supernatant using a BCA assay.[13]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[13]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[13]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Repeat the antibody incubations for the loading control.

-

-

Data Acquisition and Analysis:

-

Detect the chemiluminescent signal using an imaging system.[14]

-

Quantify the band intensities using densitometry software.[14]

-

Normalize the target protein band intensity to the corresponding loading control band intensity.[14]

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes upon binding, providing thermodynamic parameters of ternary complex formation, including binding affinity (Kd) and cooperativity (α).[11][15]

1. Materials and Reagents

-

Purified target protein (POI)

-

Purified E3 ligase complex

-

PROTAC compound

-

ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5)

-

Isothermal Titration Calorimeter

2. Procedure

-

Sample Preparation:

-

Dialyze both proteins against the ITC buffer extensively to minimize buffer mismatch.[15]

-

Prepare a stock solution of the PROTAC in the ITC buffer (with a minimal amount of DMSO if necessary, ensuring the same concentration in all solutions).

-

Degas all solutions before use.

-

-

Binary Binding Experiments (Controls):

-

PROTAC into POI: Fill the ITC cell with the POI solution (e.g., 10 µM) and the syringe with the PROTAC solution (e.g., 100 µM). Perform the titration to determine the binary binding affinity (Kd_binary1).

-

PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10 µM) and the syringe with the PROTAC solution (e.g., 100 µM). Perform the titration to determine the binary binding affinity (Kd_binary2).

-

-

Ternary Complex Experiment:

-

Fill the ITC cell with the E3 ligase solution (e.g., 10 µM).

-

Fill the syringe with a solution containing the PROTAC (e.g., 100 µM) and a saturating concentration of the POI (e.g., 20 µM).

-

Perform the titration.

-

-

Data Analysis:

-

Integrate the heat signals from each injection and subtract the heat of dilution (from a control titration of the syringe solution into buffer).

-

Fit the data to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n).

-

Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities (e.g., α = Kd_binary2 / Kd_ternary). An α > 1 indicates positive cooperativity.[11]

-

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR provides real-time kinetic data (association rate ka, dissociation rate kd) and affinity data (KD) for binary and ternary complex formation.[16][17]

1. Materials and Reagents

-

Purified target protein (POI)

-

Purified E3 ligase complex (one partner should be suitable for immobilization, e.g., biotinylated or His-tagged)

-

PROTAC compound

-

SPR instrument and sensor chips (e.g., CM5, NTA, or streptavidin-coated)

-

Running buffer (e.g., HBS-EP+)

2. Procedure

-

Immobilization:

-

Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.

-

-

Ternary Complex Analysis:

-

Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these pre-incubated solutions over the immobilized E3 ligase surface.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) from the binding affinities of the binary and ternary complexes.[16]

-

Logical Workflow for Troubleshooting Poor PROTAC Efficacy

When a designed PROTAC fails to induce degradation, a systematic troubleshooting process is required to identify the underlying issue.

Caption: A logical workflow for troubleshooting suboptimal PROTAC performance.

Conclusion

The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their efficacy, selectivity, and pharmacokinetic properties. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the use of more rigid linkers to enhance metabolic stability and cellular permeability.[5] The optimal linker design is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[18] A systematic evaluation of linker candidates, using the robust biochemical and cellular assays detailed in this guide, is paramount for the development of potent and selective protein degraders for therapeutic applications.

References

- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

- 18. benchchem.com [benchchem.com]

Physicochemical properties of PEGylated linkers

An In-depth Technical Guide to the Physicochemical Properties of PEGylated Linkers

Introduction

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−) that have become indispensable tools in drug development.[1][2] The process of covalently attaching these PEG chains to a molecule, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules.[3][4]

PEG linkers serve as flexible spacers that connect a therapeutic molecule to another entity, such as an antibody in an Antibody-Drug Conjugate (ADC) or an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[2][][6] Their unique physicochemical properties—high water solubility, biocompatibility, conformational flexibility, and low immunogenicity—allow them to enhance the therapeutic index of a drug by improving its stability, extending its circulation half-life, and reducing adverse immune responses.[1][2][7][8] This guide provides a comprehensive exploration of the core physicochemical properties of PEGylated linkers, details the experimental protocols for their characterization, and presents quantitative data to inform their application in drug design.

Core Physicochemical Properties

The efficacy of a PEGylated therapeutic is directly influenced by the fundamental properties of the PEG linker itself. The strategic selection of a linker's length, architecture, and chemistry is a critical design consideration.

Solubility and Hydrophilicity

A primary advantage of PEGylation is the significant enhancement of aqueous solubility, which is particularly beneficial for hydrophobic drug payloads.[9][10] The oxygen atoms in the repeating ethylene glycol units form hydrogen bonds with water molecules, creating a hydration shell around the conjugate.[1][10] This "hydrophilic shield" can mask the hydrophobicity of the payload, mitigating the risk of aggregation, even at high drug-to-antibody ratios (DARs) in ADCs.[9][11] The hydrophilicity of a PEG linker is quantified by its octanol-water partition coefficient (LogP), where a more negative value indicates higher hydrophilicity.[12]

Molecular Weight and Hydrodynamic Radius

PEGylation increases the overall size (hydrodynamic radius) of the conjugated molecule.[8][13] This increased size is a key factor in altering the drug's pharmacokinetics, as it reduces the rate of renal clearance, thereby significantly prolonging the time the drug remains in circulation.[4][9][14] This extended half-life often allows for less frequent dosing, which can improve patient compliance.[3][14] PEG linkers are available in various lengths and molecular weights, allowing for precise tuning of the conjugate's properties.[1] They can be synthesized as polydisperse mixtures (with a range of molecular weights) or as monodisperse, single-chain-length molecules, which are preferred for modern therapeutics to ensure product homogeneity.[15][16]

Flexibility and Conformation

The C-O bonds within the PEG backbone can rotate freely, giving the linker significant conformational flexibility.[1] This flexibility is crucial for its "stealth" properties, as the mobile PEG chain can effectively shield the therapeutic protein or payload from recognition by the immune system and from proteolytic degradation.[1][13][16] In the context of PROTACs, this flexibility is not merely a spacer effect; it allows the two ends of the PROTAC to orient themselves optimally to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[6][]

Biocompatibility and Immunogenicity

PEG is generally considered to be biocompatible, non-toxic, and to have low immunogenicity, which is why it has been approved by regulatory agencies for numerous biomedical applications.[1][2][7] The "stealth" properties conferred by the hydration shell help reduce recognition by the immune system.[1] However, a significant challenge has emerged with the discovery of anti-PEG antibodies (APAs).[18][19] These antibodies can be pre-existing in patients due to exposure to PEG in cosmetics and other products, or they can be induced by treatment with a PEGylated drug.[18][20] The presence of APAs can lead to an "accelerated blood clearance" (ABC) phenomenon, where the PEGylated drug is rapidly removed from circulation, reducing its efficacy.[4] In some cases, APAs have also been linked to hypersensitivity reactions.[18][20]

Stability and Release Mechanisms

The ether bonds that form the backbone of a PEG linker are generally stable under physiological conditions.[12] However, the linkage chemistry used to attach the PEG to the drug and the targeting moiety is a critical design element. Linkers can be designed to be either non-cleavable (stable) or cleavable.[2][16] Non-cleavable linkers provide a stable connection, and the drug is typically released upon degradation of the entire conjugate within the target cell. Cleavable linkers are engineered to break apart under specific conditions found at the target site, such as the low pH of endosomes or the high concentration of reducing agents like glutathione (B108866) within a tumor cell's cytoplasm.[16]

Data Presentation: Quantitative Properties and Characterization

Quantitative analysis is essential for understanding and comparing the impact of different PEGylation strategies.